N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenylbutanamide
Description
N-(5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenylbutanamide is a synthetic small molecule characterized by a central imidazo[1,2-b]pyridazine scaffold substituted with a methoxy group at the 6-position. The structure is further modified by a 2-methylphenyl group at the 5-position of the heterocycle and a 2-phenylbutanamide side chain. This compound is of interest due to its structural similarity to known kinase inhibitors and VEGFR-targeting agents, as evidenced by related derivatives in the literature .
Key structural features include:
- Imidazo[1,2-b]pyridazine core: A bicyclic heteroaromatic system that enhances binding affinity to enzymatic active sites.
- 6-Methoxy substitution: Likely improves metabolic stability and modulates electronic properties.
Properties
IUPAC Name |
N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-4-19(17-8-6-5-7-9-17)24(29)26-20-14-18(11-10-16(20)2)21-15-28-22(25-21)12-13-23(27-28)30-3/h5-15,19H,4H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWMAEGCGOINFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenylbutanamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors to form the imidazo[1,2-b]pyridazine core, followed by functionalization to introduce the methoxy and phenylbutanamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to optimize the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .
Scientific Research Applications
The primary focus of research on this compound revolves around its anticancer properties . Key findings include:
- Inhibition of the mTOR Pathway : The compound is noted for its role in inhibiting the mammalian target of rapamycin (mTOR) pathway, which is crucial for regulating cell growth and proliferation. This inhibition leads to:
- G1-phase Cell Cycle Arrest : It prevents cancer cells from progressing through the cell cycle, effectively halting their proliferation.
- Suppression of Protein Phosphorylation : The compound inhibits phosphorylation of critical proteins such as AKT and S6, integral to the mTOR signaling pathway.
Anticancer Studies
- Chronic Myeloid Leukemia (CML) : Research indicates that similar compounds with imidazo[1,2-b]pyridazine structures have been effective against BCR-ABL kinase inhibitors in CML treatment. A study demonstrated that these compounds could overcome resistance in T315I mutant strains, suggesting a promising avenue for further exploration with N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenylbutanamide .
- In Vitro Studies : In laboratory settings, the compound has shown significant cytotoxic effects against various cancer cell lines. The results indicate a dose-dependent response where higher concentrations lead to increased cell death rates in targeted cancer cells.
- Mechanistic Insights : Detailed studies have revealed that the compound's mechanism involves disrupting mitochondrial function and inducing apoptosis in cancer cells. This dual action enhances its potential as an effective anticancer agent.
The promising results from various studies suggest that this compound could serve as a lead compound for developing new cancer therapies. Future research should focus on:
- Clinical Trials : To evaluate efficacy and safety in human subjects.
- Structural Modifications : To enhance potency and selectivity against specific cancer types.
- Combination Therapies : Investigating synergistic effects when used alongside existing treatments.
Mechanism of Action
The mechanism of action of N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. This makes it a promising candidate for anticancer therapies .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares the target compound with structurally related imidazo[1,2-b]pyridazine derivatives:
Key Observations
Core Modifications: The target compound shares the 6-methoxy-imidazo[1,2-b]pyridazine core with Compound 75 () and the derivative. This substitution is critical for metabolic stability, as methoxy groups reduce oxidative degradation . In contrast, the VEGFR inhibitor from replaces the methoxy group with a cyclopropanecarbonylamino moiety, enhancing target specificity through hydrogen bonding .
Side Chain Variations: The 2-phenylbutanamide group in the target compound introduces conformational flexibility compared to the rigid methanone-piperidine side chain in Compound 74. This flexibility may improve binding to shallow kinase pockets .
Biological Activity :
- While direct data for the target compound is unavailable, Compound 75 () and the VEGFR inhibitor () demonstrate that imidazo[1,2-b]pyridazine derivatives often target kinases or angiogenesis pathways. The target’s phenylbutanamide side chain may favor interactions with hydrophobic kinase domains .
Synthetic and Analytical Methods: Synthesis of similar compounds (e.g., ) involves coupling reactions (e.g., HBTU-mediated amidation) and functional group interconversions (e.g., methoxy substitution via NaOCH3). Characterization relies on ¹H NMR, ESI-MS, and HPLC .
Pharmacological Implications
- Lipophilicity : The target compound’s phenylbutanamide group likely enhances membrane permeability compared to the polar pyrazolecarboxamide in ’s VEGFR inhibitor.
- Selectivity: The 2-methylphenyl substituent may reduce off-target interactions relative to the trifluoromethylphenyl group in Compound 75, which is highly lipophilic and prone to nonspecific binding .
Biological Activity
N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenylbutanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 400.5 Da. The compound features a unique imidazo[1,2-b]pyridazine core, which is linked to a phenylbutanamide structure, contributing to its diverse biological activities.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the following areas:
1. Antimicrobial Activity:
- Preliminary studies suggest that derivatives of imidazo[1,2-b]pyridazine possess significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against Mycobacterium tuberculosis (Mtb) and other bacterial strains . The structure-activity relationship (SAR) analysis indicates that specific substitutions enhance antimicrobial efficacy.
2. Anticancer Properties:
- Investigations into the anticancer potential of imidazo[1,2-b]pyridazine derivatives have shown promising results. These compounds may inhibit cancer cell proliferation by targeting key signaling pathways involved in tumor growth . The mechanism often involves inhibition of kinases or other enzymes critical for cancer cell survival.
3. Enzyme Inhibition:
- The compound has been studied for its ability to inhibit various enzymes, which is crucial for understanding its therapeutic potential. For example, it may act as an inhibitor of certain kinases that play roles in cell signaling and cancer progression .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Interaction: The compound may bind to active sites of enzymes, altering their function and leading to downstream effects on cellular processes.
- Receptor Modulation: It could potentially modulate receptor activity, affecting signal transduction pathways critical for various physiological responses .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound and its analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
